(3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride
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Overview
Description
(3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride: is an organic compound with the molecular formula C8H8ClFO3S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with a fluoro group at the third position and a methoxy group at the fourth position. This compound is used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-fluoro-4-methoxyphenol.
Sulfonylation Reaction: The phenol is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure (3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride.
Industrial Production Methods
In an industrial setting, the process is scaled up with careful control of reaction parameters to ensure safety and efficiency. Continuous flow reactors may be used to handle the exothermic nature of the sulfonylation reaction, providing better temperature control and product consistency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: (3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfone under appropriate conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfones: Formed by oxidation.
Sulfonic Acids: Formed by further oxidation.
Scientific Research Applications
Chemistry
Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring sulfonyl functional groups.
Agrochemicals: It is also used in the synthesis of herbicides and pesticides.
Biology and Medicine
Bioconjugation: The compound is used in bioconjugation techniques to attach sulfonyl groups to biomolecules, aiding in the study of biological processes.
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism by which (3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The fluoro and methoxy substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methylphenyl)methanesulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
(4-Methoxyphenyl)methanesulfonyl chloride: Lacks the fluoro substituent.
(3-Fluoro-4-chlorophenyl)methanesulfonyl chloride: Contains a chloro group instead of a methoxy group.
Uniqueness
Reactivity: The presence of both fluoro and methoxy groups can significantly alter the electronic properties of the phenyl ring, affecting the compound’s reactivity and selectivity in chemical reactions.
Applications: Its unique structure makes it suitable for specific applications in pharmaceuticals and agrochemicals where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of (3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride, covering its preparation, chemical behavior, applications, and comparison with similar compounds
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-13-8-3-2-6(4-7(8)10)5-14(9,11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTMZDKVJSACPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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